molecular formula C6H6ClF2NO B15331049 4-(Difluoromethyl)pyridin-2-ol hydrochloride

4-(Difluoromethyl)pyridin-2-ol hydrochloride

Cat. No.: B15331049
M. Wt: 181.57 g/mol
InChI Key: LURBFLDXCHTVIV-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyridin-2-ol hydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridin-2-ol using difluoromethylation reagents. This process can be carried out under various conditions, often involving the use of metal catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyridin-2-ol hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the pyridine ring .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)pyridin-2-ol hydrochloride is unique due to the presence of both a difluoromethyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

4-(difluoromethyl)-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-6(8)4-1-2-9-5(10)3-4;/h1-3,6H,(H,9,10);1H

InChI Key

LURBFLDXCHTVIV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1C(F)F.Cl

Origin of Product

United States

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